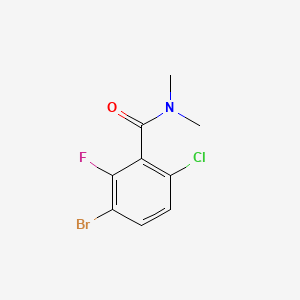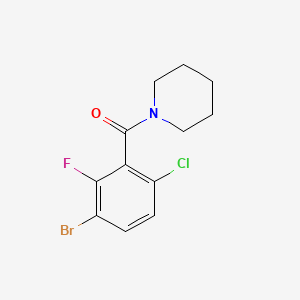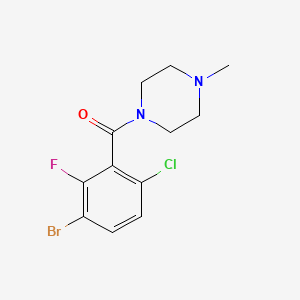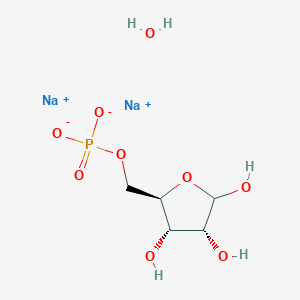
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide” is a chemical compound with the CAS Number: 2504201-83-4 . It has a molecular weight of 292.53 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) . This indicates that the compound contains a benzamide group with bromine, chlorine, and fluorine substituents, as well as a cyclopropyl group attached to the nitrogen atom of the amide group.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 308.5±42.0 °C , and its predicted density is 1.70±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 12.61±0.20 .Applications De Recherche Scientifique
Brominated Compounds in Environmental Health
Brominated compounds, similar in structure or functional groups to 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide, have been extensively studied for their environmental and health impacts. For instance, Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which occur as contaminants in brominated flame retardants, are known for their toxicological similarities to chlorinated analogs like PCDDs and PCDFs. These compounds induce hepatic enzymes and cause significant toxic effects such as thymic atrophy and reproductive toxicity in animal models. Their biological effects suggest a strong binding affinity to cytosolic receptors, mediating toxicities similarly to chlorinated dioxins and furans, highlighting the potential environmental and health risks associated with brominated flame retardants and byproducts (Mennear & Lee, 1994).
Synthesis and Applications in Organic Chemistry
The synthesis of brominated and fluorinated compounds plays a crucial role in organic and medicinal chemistry, offering pathways to develop new materials and drugs. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of developing efficient methodologies for producing compounds used in pharmaceuticals such as flurbiprofen. Such research underscores the ongoing need for innovative synthesis techniques that minimize environmental impact while maximizing yield and purity, relevant to the study and application of 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide in various scientific domains (Qiu et al., 2009).
Environmental and Health Implications
The environmental persistence and bioaccumulation potential of brominated and related halogenated compounds necessitate ongoing research into their effects on human health and ecosystems. Studies on the occurrence, fate, and behavior of these compounds in aquatic environments, for example, shed light on their widespread presence and the challenges associated with mitigating their impacts. Research into the mechanisms of toxicity, environmental degradation pathways, and the development of safer alternatives is critical for addressing the environmental and health risks posed by these compounds (Haman et al., 2015).
Propriétés
IUPAC Name |
3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVKXQDTXURLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)
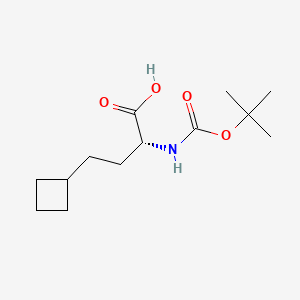
![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)


![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)
